5-Methoxy-3,3-dimethylpiperidine
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Overview
Description
5-Methoxy-3,3-dimethylpiperidine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Derivatives of piperidine are widely used in drug design and synthesis due to their biological activity and pharmacological properties .
Preparation Methods
The synthesis of 5-Methoxy-3,3-dimethylpiperidine typically involves the hydrogenation of 3,5-dimethylpyridine. This process can be carried out using various catalysts, such as nickel-ruthenium-rhodium-carbon composite catalysts, under specific conditions of temperature and pressure . The reaction is usually performed in an organic solvent like tetrahydrofuran, which can be recycled to make the process more environmentally friendly .
Industrial production methods focus on optimizing the yield and purity of the compound. For instance, a continuous process for the hydrogenation of 3,5-dimethylpyridine to 3,5-dimethylpiperidine has been developed, which uses Ru/C catalysts and eliminates the need for solvents . This method is advantageous for large-scale production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
5-Methoxy-3,3-dimethylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation .
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Hydrogenation is a key reaction, converting pyridine derivatives to piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of 3,5-dimethylpyridine yields 3,5-dimethylpiperidine .
Scientific Research Applications
5-Methoxy-3,3-dimethylpiperidine has various applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-3,3-dimethylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a high-affinity and selective ligand for sigma-1 receptors . These receptors are involved in various cellular processes, including modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
5-Methoxy-3,3-dimethylpiperidine can be compared with other piperidine derivatives, such as 3,5-dimethylpiperidine and 1-cyclohexylpiperazine .
3,5-Dimethylpiperidine: This compound is a precursor to this compound and shares similar chemical properties.
1-Cyclohexylpiperazine: Another piperidine derivative, known for its high affinity for sigma receptors, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
5-methoxy-3,3-dimethylpiperidine |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-7(10-3)5-9-6-8/h7,9H,4-6H2,1-3H3 |
InChI Key |
LLMKFXFNONKJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CNC1)OC)C |
Origin of Product |
United States |
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